REACTION_CXSMILES
|
[NH2:1][C:2]1[O:3][C:4]([C:9]2[CH:14]=[CH:13][CH:12]=[CH:11][CH:10]=2)=[CH:5][C:6]=1[C:7]#[N:8].O.[CH:16]([NH2:18])=O>>[NH2:8][C:7]1[C:6]2[CH:5]=[C:4]([C:9]3[CH:10]=[CH:11][CH:12]=[CH:13][CH:14]=3)[O:3][C:2]=2[N:1]=[CH:16][N:18]=1
|
Name
|
|
Quantity
|
9.18 g
|
Type
|
reactant
|
Smiles
|
NC=1OC(=CC1C#N)C1=CC=CC=C1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(=O)N
|
Name
|
|
Quantity
|
250 mL
|
Type
|
reactant
|
Smiles
|
O
|
Control Type
|
AMBIENT
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
FILTRATION
|
Details
|
the resulting mixture filtered
|
Reaction Time |
3 h |
Name
|
|
Type
|
product
|
Smiles
|
NC=1C2=C(N=CN1)OC(=C2)C2=CC=CC=C2
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 11 g |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |